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Aurein-5.2

Cat. No.: B1578160
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Description

Classification and Structural Diversification within the Aurein (B1252700) Family

The Aurein peptides are classified into five subgroups (Aureins-1 to -5) based on similarities in their primary structure. mdpi.commdpi.comkvinzo.comnih.govresearchgate.net This classification reflects the structural diversification within the family, with peptides varying in length from 13 to 25 residues. nih.govresearchgate.net Aurein-1 peptides, for instance, are noted as being among the shortest α-helical peptides exhibiting both antimicrobial and anticancer activities. mdpi.commdpi.comkvinzo.com The structural diversity contributes to their varied activities and targets. Many Aurein peptides, including Aurein 1.2, adopt an α-helical structure, particularly in membrane-mimetic environments, which is crucial for their interaction with target cell membranes. mdpi.comresearchgate.netrcsb.org Most active members of the Aurein family carry an amidated C-terminus, although Aurein 5.2 is noted as one of the few active Aureins with a carboxyl (-COOH) terminus. researchgate.net

Academic Research Landscape of Aurein-5.2 and Related Analogs

Academic research on Aurein peptides, including this compound, focuses on understanding their structure-activity relationships, mechanisms of action, and potential therapeutic applications. While Aurein 1.2 is frequently cited as the most studied member of the family mdpi.commdpi.comresearchgate.netresearchgate.net, Aurein 5.2 has also been identified as an antibiotic antimicrobial peptide. medchemexpress.eu Research explores the broad-spectrum activities of these peptides against bacteria, fungi, and cancer cells. mdpi.commdpi.comresearchgate.netnih.govfrontiersin.orgfrontiersin.orgnih.gov

Studies on Aurein 1.2 and its analogs provide insights into the potential of other Aurein peptides like this compound. For example, research on Aurein 1.2 has investigated its membrane-disrupting activity, often described by the "carpet" mechanism, where the peptide interacts with the membrane surface leading to disruption. mdpi.comresearchgate.netnih.govresearchgate.net Modifications to the amino acid sequence of Aurein 1.2, such as the replacement of residues or the incorporation of unnatural amino acids, have been explored to enhance its biological activity and stability. mdpi.commdpi.comkvinzo.comnih.gov These studies highlight the ongoing effort to design more potent and selective peptide-based therapeutic candidates based on natural templates like the Aureins. mdpi.commdpi.comkvinzo.comnih.govnih.gov The academic landscape includes investigations into their activity against specific pathogens, their interactions with different types of membranes (mimicking bacterial or cancer cells), and strategies for optimizing their properties for potential clinical use. mdpi.commdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.netcivilica.com

Research findings often involve determining minimum inhibitory concentrations (MICs) against various microbial strains and evaluating cytotoxic activity against cancer cell lines. mdpi.commdpi.comnih.govkvinzo.comresearchgate.netresearchgate.netnih.gov Studies also delve into the mechanisms by which these peptides exert their effects, including membrane disruption and potential intracellular targets. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netmdpi.commdpi.comfrontiersin.org The exploration of this compound and other Aurein peptides continues to contribute valuable knowledge to the field of innate immunity and the development of novel antimicrobial and anticancer agents.

Here is a summary of some research findings on Aurein 1.2, which provides context for the potential activities of other Aureins like this compound:

PeptideSource Organism(s)Activity SpectrumKey CharacteristicsMechanism of Action (Aurein 1.2)
Aurein 1.2Litoria aurea, Litoria raniformisAntibacterial (Gram-positive, some Gram-negative), Antifungal (moderate), Anticancer13 residues, α-helical in membranes, C-amidated, +1 net charge at physiological pHMembrane disruption (carpet model), interaction with membrane lipids
Aurein 5.2Litoria aurea, Litoria raniformisAntibiotic, AntimicrobialCarboxyl (-COOH) terminusLikely membrane-acting

Here is a table showing some reported MIC values for Aurein 1.2 against various microorganisms, illustrating its antimicrobial potential:

Microorganism StrainMIC (µg/mL) (Aurein 1.2)Source
Enterococcus faecalis1-16 mdpi.com
Staphylococcus aureus1-16 mdpi.com
Streptococcus pyogenes1-16 mdpi.com
Escherichia coli256 mdpi.comresearchgate.net
Pseudomonas aeruginosa256 mdpi.comresearchgate.net
Candida albicans32 mdpi.comresearchgate.net
Bacillus subtilis 3562160 kvinzo.com
E. coli NBIMCC 878540 kvinzo.com

Properties

bioactivity

Antibacterial

sequence

GLMSSIGKALGGLIVDVLKPKTPAS

Origin of Product

United States

Structural Characterization and Biophysical Investigations of Aurein 5.2

Determination of Primary Amino Acid Sequence and Post-Translational Modifications

The primary amino acid sequence of Aurein-5.2 from Ranoidea aurea is Gly-Leu-Met-Ser-Ser-Ile-Gly-Lys-Ala-Leu-Gly-Gly-Leu-Ile-Val-Asp-Val-Leu-Lys-Pro-Lys-Thr-Pro-Ala-Ser. medchemexpress.com It consists of 25 amino acids. medchemexpress.com

Post-translational modifications (PTMs) are covalent changes to proteins after biosynthesis that can influence their function, localization, and interaction with other molecules. wikipedia.orgthermofisher.com While specific post-translational modifications for this compound are not detailed in the search results, the UniProt entry for this compound (AUR52_RANAE) indicates features including a signal peptide (positions 1-22), a propeptide (positions 23-46), and the mature peptide (positions 47-71), suggesting proteolytic cleavage is a post-translational processing step to yield the mature peptide. uniprot.org The C-terminus of this compound is reported to have a carboxyl group, distinguishing it from the amidated C-termini found in many other active aureins. researchgate.net

Secondary Structure Propensity in Membrane-Mimicking Environments

Antimicrobial peptides like aureins often exhibit structural changes upon interacting with membrane environments, typically transitioning from disordered states in aqueous solutions to ordered structures like alpha-helices in the presence of membranes or membrane mimetics. mdpi.comnih.govd-nb.infonih.govnih.govnih.govresearchgate.net

Alpha-Helical Conformation in Lipid Bilayers

Studies on other aurein (B1252700) peptides, such as Aurein 1.2 and Aurein 2.2/2.3, demonstrate a strong propensity to adopt an alpha-helical conformation when incorporated into lipid membranes or in membrane-mimicking environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. mdpi.comnih.govd-nb.infonih.govnih.govresearchgate.net Circular Dichroism (CD) spectroscopy is a common technique used to confirm the presence of alpha-helical structure, typically showing characteristic minima at 208 nm and 222 nm. mdpi.comnih.govlsbu.ac.uk This alpha-helical structure is often amphipathic, with distinct hydrophobic and hydrophilic faces, which is crucial for membrane interaction. nih.govresearchgate.netlsbu.ac.ukosti.gov While direct CD data for this compound is not provided, the classification of this compound as an amphipathic alpha-helical AMP suggests it shares this structural characteristic in membrane environments. uniprot.org

Conformational Changes Upon Membrane Interaction

Conformational changes in aurein peptides occur upon interaction with lipid membranes. Aurein 1.2, for instance, does not adopt a secondary structure in aqueous media but assumes an alpha-helical geometry upon incorporation into a lipid membrane. mdpi.comd-nb.infonih.gov Fourier Transform Infrared (FTIR) spectroscopy has also revealed conformational changes in aurein peptides in the presence of model membranes. scirp.org These changes are driven primarily by the hydrophobic and hydrophilic interactions between the peptide and the amphipathic membrane interface. uq.edu.au The adoption of an alpha-helical structure is considered a key initial step for membrane interaction. nih.gov

Membrane Interaction Dynamics and Mechanism of Action Studies

Aurein peptides interact with lipid membranes, leading to various degrees of perturbation. nih.govosti.gov Their mechanism of action is primarily targeted towards anionic membranes, although interactions with zwitterionic membranes also occur. nih.govresearchgate.netosti.gov

Binding Affinity to Model Lipid Membranes

Aurein peptides have been found to bind and interact with membranes composed of both anionic and zwitterionic lipids. osti.gov However, they typically exhibit a higher affinity for and are more disruptive to bilayers containing anionic lipids. osti.gov Electrostatic interactions with anionic lipids and the presence of phenylalanine residues can promote binding. osti.gov Studies using techniques like Small Angle Neutron Scattering (SANS) have shown that aurein significantly binds to lipid bilayers, including those composed solely of zwitterionic lipids. osti.gov Fluorescence data has also indicated a strong association between aurein and various lipids, with significant decreases in fluorescence emission intensities observed in the presence of model membranes. scirp.org

Role of Membrane Composition in Peptide-Membrane Interactions

The composition of the lipid membrane plays a critical role in the interaction of this compound and other AMPs with the bilayer. tandfonline.comosti.govfrontiersin.orgnih.gov Bacterial membranes are typically characterized by a higher content of anionic lipids compared to mammalian cell membranes, which are predominantly composed of zwitterionic lipids. uclan.ac.ukosti.govnih.gov this compound, being a cationic peptide, exhibits a preferential interaction with negatively charged anionic lipids through electrostatic interactions. uclan.ac.ukosti.govnih.gov This initial electrostatic attraction facilitates the binding of the peptide to the bacterial membrane surface. nih.gov Studies have shown that aurein peptides have a higher affinity for and are more disruptive to bilayers containing anionic lipids. osti.gov However, aureins can also interact with zwitterionic lipids, although the affinity might be lower. osti.gov The presence of specific lipids, such as phosphatidylglycerol (anionic) or phosphatidylcholine (zwitterionic), influences the binding, insertion, and disruptive effects of aurein peptides. researchgate.netosti.gov The hydrophobic properties of the peptide, driven by residues like phenylalanine, also contribute to its integration into the lipid bilayer interface. osti.gov The interplay between the peptide's charge, hydrophobicity, and the lipid composition of the membrane dictates the strength of the interaction and the subsequent mechanism of membrane disruption. tandfonline.comfrontiersin.orgnih.gov

Biosynthesis and Synthetic Methodologies for Aurein 5.2 and Its Analogs

Native Biosynthetic Pathways in Amphibian Species

Aurein (B1252700) peptides, including Aurein-5.2, are produced in the skin granular glands of certain Australian bell frogs, such as Ranoidea aurea and Ranoidea raniformis. uniprot.orgnih.govnih.gov These glands secrete a variety of bioactive molecules, including AMPs. nih.gov The presence of commensal microbes on the frog skin has been suggested to be important for AMP synthesis. nih.gov Amphibian AMPs are synthesized through ribosomal pathways as prepropeptides, which undergo post-translational modifications, including cleavage of signal and propeptide regions to yield the mature, active peptide. uniprot.org While the general pathway for amphibian AMP biosynthesis is understood, specific details regarding the precise enzymatic steps and regulatory mechanisms involved in the production of this compound within the frog's granular glands are areas of ongoing research.

Chemical Synthesis Approaches for this compound

Chemical synthesis is crucial for obtaining sufficient quantities of this compound and its analogs for research and to explore modifications that might enhance their properties. Solid-Phase Peptide Synthesis (SPPS) is the predominant method used for this purpose. nih.govmdpi.commdpi.comkvinzo.comresearchgate.netnih.govbachem.comcsic.es

Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS is a widely used technique for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble solid support, typically a resin. bachem.comcsic.essunresinlifesciences.com The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for the synthesis of aurein peptides and their analogs. nih.govmdpi.comkvinzo.comresearchgate.netnih.gov In this method, the Nα-amino group of each incoming amino acid is protected with an Fmoc group, which is removed in a subsequent deprotection step using a base like piperidine. nih.govmdpi.combachem.com The C-terminus of the peptide is typically linked to the resin, and Rink Amide resin is frequently used to obtain C-terminal amidated peptides, although this compound has a free carboxyl terminus. nih.govmdpi.comkvinzo.comresearchgate.net Coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or DIC (N,N′-Diisopropylcarbodiimide) are used to facilitate the formation of peptide bonds between the deprotected amino group on the resin-bound peptide and the incoming protected amino acid. nih.govmdpi.comkvinzo.com The process involves repeated cycles of deprotection, washing steps to remove excess reagents and by-products, and coupling of the next amino acid until the full peptide sequence is assembled. nih.govbachem.com

Purification and Characterization Techniques

Following SPPS, the crude peptide is cleaved from the resin. nih.govmdpi.com The crude synthetic peptides require purification to isolate the desired product from truncated sequences, side products, and excess reagents. mdpi.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard technique used for the purification of synthetic aurein peptides and their analogs. nih.govmdpi.comkvinzo.comresearchgate.netlsbu.ac.ukird.frmdpi.com This method separates peptides based on their hydrophobicity. nih.gov

Characterization of the purified peptides is essential to confirm their identity and purity. Techniques commonly used include:

High-Performance Liquid Chromatography (HPLC): Used to monitor peptide purity. mdpi.commdpi.comkvinzo.comresearchgate.netnih.govlsbu.ac.ukmdpi.com

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HR-MS) and MALDI-TOF mass spectrometry: Used to determine the molecular weight and confirm the amino acid sequence. mdpi.commdpi.comkvinzo.comresearchgate.netnih.govlsbu.ac.ukird.frmdpi.com

Circular Dichroism (CD) Spectroscopy: Used to study the secondary structure of the peptides, particularly their propensity to form alpha-helical structures in different environments. nih.govnih.govmdpi.comlsbu.ac.uknih.govnih.gov

NMR Spectroscopy: Can be used to determine the solution structure of the peptides. nih.gov

Amino Acid Analysis: Can confirm the amino acid composition.

These techniques ensure the synthesized peptide matches the intended sequence and possesses the correct structural characteristics for further study.

Rational Design and Synthesis of this compound Analogs

The rational design and synthesis of this compound analogs aim to improve specific properties, such as antimicrobial activity, stability, or selectivity, by modifying the amino acid sequence or structure. nih.govmdpi.comkvinzo.comresearchgate.netnih.govnih.govnih.gov

Incorporation of Non-Proteinogenic Amino Acids

Replacing natural proteinogenic amino acids with non-proteinogenic (unnatural) amino acids is a strategy used to alter the physicochemical properties and biological activity of peptides. mdpi.comkvinzo.comresearchgate.netnih.govnih.govresearchgate.net For example, studies on Aurein 1.2 analogs have explored the replacement of lysine (B10760008) residues with non-proteinogenic amino acids like ornithine (Orn), 2,4-diaminobutyric acid (Dab), or 2,3-diaminopropanoic acid (Dap) to investigate the impact on antibacterial activity. mdpi.comkvinzo.comresearchgate.net These modifications can influence factors such as peptide charge, hydrophobicity, and conformation, potentially leading to enhanced potency or altered spectrum of activity. mdpi.comresearchgate.net

D-Amino Acid and Retro-Inverso Modifications

Incorporating D-amino acids or creating retro-inverso modifications are approaches used to enhance peptide stability against proteolytic degradation. nih.govresearchgate.netnih.gov Natural peptides are composed of L-amino acids and are susceptible to breakdown by proteases in biological systems. nih.govnih.gov

D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can confer resistance to L-amino acid-specific proteases. researchgate.netresearchgate.netnih.gov Studies on analogs of aurein 2.2 have included the synthesis and evaluation of D-amino acid counterparts. researchgate.net

Retro-Inverso Modification: A retro-inverso analog has the amino acid sequence reversed and the chirality of each amino acid inverted (D-amino acids). nih.govnih.gov This modification results in a peptide with a side-chain topology similar to the parent peptide but with reversed peptide bonds, making it highly resistant to proteolytic enzymes. nih.govresearchgate.netnih.gov While retro-inverso modifications can improve stability, their ability to fully mimic the biological activity of the parent L-peptide depends on whether the inverted peptide bonds and reversed sequence allow for the correct presentation of side chains and the adoption of the necessary conformation for interaction with biological targets. nih.govnih.gov Studies have explored retro-inverso analogs of aurein-derived peptides to assess their stability and activity. nih.govresearchgate.netrsc.orgmdpi.com

These rational design strategies, combined with synthetic methodologies, allow researchers to systematically explore the structure-activity relationships of this compound and develop novel peptides with potentially improved therapeutic characteristics.

PEGylation and Other Polymer Conjugations

PEGylation, the covalent conjugation of polyethylene (B3416737) glycol (PEG) chains to peptide drugs, is a widely used strategy to improve their pharmacokinetic properties, such as increasing solubility, enhancing resistance to proteolytic degradation, prolonging blood circulation half-life, and reducing toxicity and immunogenicity nih.govacs.orgmdpi.comnih.govnih.gov. While the provided search results specifically mention PEGylation and polymer conjugation studies on Aurein 2.1, Aurein 2.2, and Aurein 3.1, these studies provide insights into the potential application of such modifications to other aurein peptides, including this compound nih.govacs.orgmdpi.comacs.orgresearchgate.netlsbu.ac.ukresearchgate.net.

Studies have shown that PEGylation of aurein peptides can influence their interaction with membranes and their biological activity lsbu.ac.uk. For example, C-terminal PEGylation of Aurein 2.1, Aurein 2.6, and Aurein 3.1 resulted in decreased antibacterial activity but significantly reduced hemolytic activity, leading to enhanced relative therapeutic indices lsbu.ac.uk. PEGylated aurein-derived peptides formulated with phospholipid micelles have also been investigated, showing enhanced efficacy and reduced toxicity in a murine abscess model compared to the unformulated peptide mdpi.comresearchgate.net.

Hyperbranched polyglycerol (HPG) has also emerged as an alternative polymer for conjugation to antimicrobial peptides, including Aurein 2.2 and its analogs nih.govacs.orgacs.orgresearchgate.net. HPG conjugates have demonstrated improved biocompatibility and proteolytic stability compared to the native peptides acs.orgresearchgate.net. The size of the conjugates and the peptide density on the polymer can influence their biocompatibility and activity nih.govacs.orgresearchgate.net.

These studies on other aurein peptides suggest that PEGylation and conjugation with other polymers like HPG are viable strategies for modifying this compound and its analogs to potentially improve their therapeutic profiles, particularly in terms of biocompatibility, stability, and targeted delivery.

Hybrid Peptide Design with Cell-Penetrating Regions

Another strategy to enhance the efficacy of peptides, including aureins, is the design of hybrid peptides incorporating cell-penetrating regions dntb.gov.uamdpi.comresearchgate.netnih.govtbzmed.ac.ir. Cell-penetrating peptides (CPPs) are short peptides that can facilitate the cellular uptake of various molecules, including other peptides nih.govresearchgate.netdur.ac.uk.

Research on Aurein 1.2 has explored the conjugation of cell-penetrating regions to improve its activity dntb.gov.uamdpi.comresearchgate.netnih.govtbzmed.ac.ir. For instance, incorporating sequences like -IIKK- or -KLA- into Aurein 1.2 has been investigated mdpi.comdntb.gov.uamdpi.comresearchgate.net. The -IIKK- sequence is known as a membrane-disrupting or pro-apoptotic domain used in anticancer peptide design mdpi.commdpi.comresearchgate.net. Studies have shown that analogs of Aurein 1.2 modified with these regions can exhibit enhanced antimicrobial and anti-proliferation activities dntb.gov.uamdpi.com. For example, an Aurein 1.2 analog with a double KLA region inserted (KLA-2) showed significantly enhanced antimicrobial and anti-biofilm activity, as well as increased anti-proliferation activity dntb.gov.uamdpi.com. Another study explored conjugating Aurein 1.2 with a poly-arginine linker (R5), a known CPP, to improve its anticancer functionality and selective invasion of cancer cells nih.govtbzmed.ac.ir. Computational studies suggested that the R5 linker enhanced the structural stability of the Aurein 1.2 analog tbzmed.ac.ir.

While direct studies on hybrid peptide design for this compound were not explicitly found in the provided results, the success seen with modifying Aurein 1.2 by incorporating cell-penetrating regions suggests that a similar approach could be applied to this compound and its analogs to potentially enhance their cellular uptake and intracellular targeting capabilities. This could be particularly relevant for applications requiring the peptide to act within cells.

Mechanistic Elucidation of Biological Activities of Aurein 5.2

Mecanisme Antimicrobiene

Activitatea antimicrobiană a Aureinei-5.2 este multifactorială, vizând în primul rând integritatea structurală și funcțională a celulelor microbiene.

Mecanismul principal al acțiunii antibacteriene a peptidelor din familia Aurein (B1252700) implică o interacțiune directă și perturbatoare cu membrana celulară bacteriană. Aceste peptide cationice sunt atrase electrostatic de suprafața negativă a membranelor bacteriene, care sunt bogate în fosfolipide anionice, cum ar fi fosfatidilglicerolul. La contact, peptidele se inserează în bistratul lipidic, ceea ce duce la o serie de evenimente destabilizatoare.

Cercetările asupra peptidelor Aurein înrudite, cum ar fi Aureina 2.2 și Aureina 2.3, au arătat că acestea nu formează pori mari, nespecifici, ci mai degrabă pori mici, selectivi pentru ioni. nih.gov Această formare de pori duce la o depolarizare rapidă a membranei citoplasmatice, o scădere a nivelurilor de ATP celular și o perturbare a homeostaziei ionice celulare, în special prin scurgerea ionilor de potasiu și magneziu. nih.gov Unele studii sugerează că peptide similare ar putea acționa printr-un model de "covor", în care peptidele se acumulează pe suprafața membranei, afectând organizarea laterală a domeniilor lipidice, înainte de a provoca o perturbare la scară largă. nih.gov

Deși distrugerea membranei este considerată principalul mod de acțiune, există dovezi care sugerează că unele peptide Aurein și analogii lor pot, de asemenea, să vizeze procese intracelulare. nih.gov După ce traversează membrana celulară compromisă sau prin mecanisme de pătrundere celulară, aceste peptide pot interacționa cu componente intracelulare. frontiersin.orgfrontiersin.org

Studiile efectuate pe anumiți analogi ai Aureinei 2.2, bogați în arginină și triptofan, au indicat că aceștia acționează ca peptide de penetrare celulară cu ținte intracelulare. nih.gov Deși aceste ținte specifice nu par a fi ADN-ul, mecanismul exact de inhibare a proceselor esențiale, cum ar fi sinteza proteinelor sau a peretelui celular, pentru Aureina-5.2 în sine, rămâne un domeniu de cercetare activă. nih.gov Se postulează că, odată ajunse în interiorul celulei, aceste peptide ar putea interfera cu funcțiile enzimatice sau cu asamblarea macromoleculară, contribuind la efectul bactericid general. frontiersin.org

Biofilmele, comunități structurate de celule bacteriene încorporate într-o matrice polimerică autoprodusă, prezintă o toleranță crescută la antibioticele convenționale. Capacitatea de a inhiba formarea biofilmelor sau de a eradica biofilmele mature este o proprietate terapeutică dezirabilă. Cu toate acestea, studiile care au evaluat activitatea anti-biofilm a derivaților de Aureină au arătat rezultate mixte. Într-o analiză comparativă, derivații de Aureină au prezentat o activitate anti-biofilm redusă împotriva unor tulpini de referință precum E. coli, P. aeruginosa și S. aureus, în comparație cu alte peptide sintetice, cum ar fi analogii de Anoplin. researchgate.net Aceste constatări sugerează că, deși Aureina-5.2 este potentă împotriva celulelor planctonice (cu viață liberă), eficacitatea sa împotriva bacteriilor în stadiul de biofilm ar putea fi limitată.

PeptidăActivitate Anti-Biofilm (≤ 64 µg/mL)
Anoplin_k1 Semnificativă
Derivați de Aureină Redusă
Tabelul 1: Activitatea comparativă anti-biofilm a peptidelor sintetice. Datele indică faptul că derivații de Aureină au o eficacitate mai mică în inhibarea biofilmelor în comparație cu Anoplin_k1. researchgate.net

Mecanisme Anticanceroase

Pe lângă proprietățile sale antimicrobiene, Aureina-5.2 și peptidele înrudite au demonstrat o activitate citotoxică promițătoare împotriva diferitelor linii celulare canceroase.

O caracteristică esențială a peptidelor anticancerigene (ACP) este capacitatea lor de a ucide selectiv celulele canceroase, afectând în același timp minim celulele sănătoase. mdpi.com Aureina 1.2, un peptid strâns înrudit, a demonstrat o astfel de citotoxicitate selectivă. tbzmed.ac.irnih.gov Această selectivitate este atribuită în mare parte diferențelor dintre membranele celulare canceroase și cele normale. Membranele celulare canceroase au o încărcătură netă anionică (negativă) mai mare pe suprafața lor exterioară, datorită prezenței crescute a moleculelor încărcate negativ, cum ar fi fosfatidilserina. tbzmed.ac.ir

Această suprafață anionică facilitează o interacțiune electrostatică preferențială cu peptidele Aurein cationice. mdpi.comtbzmed.ac.ir Odată legată, peptida poate perturba membrana celulei canceroase printr-un mecanism membranolitic, similar cu acțiunea sa asupra bacteriilor. nih.gov S-a raportat că Aureina 1.2 este moderat citotoxică pentru 57 din 60 de linii celulare tumorale umane, dar nu lizează eritrocitele la concentrații care sunt letale pentru majoritatea celulelor canceroase. nih.gov

Mecanismul anticancerigen al Aureinei nu se limitează la liza necrotică prin distrugerea membranei. Dovezile sugerează că aceasta poate induce și apoptoza, sau moartea celulară programată, un mecanism de moarte celulară controlat și mai puțin inflamator. nih.govfrontiersin.orgplos.org

Studiile asupra Aureinei 1.2 au arătat că aceasta poate declanșa apoptoza prin perturbarea membranei mitocondriale după ce pătrunde în celula canceroasă. nih.govresearchgate.net Mitocondriile joacă un rol central în reglarea apoptozei. waocp.com Deteriorarea membranei mitocondriale poate duce la eliberarea de citocrom c și la activarea unei cascade de enzime numite caspaze, care orchestrează demontarea celulei. frontiersin.org O creștere semnificativă a expresiei caspazelor a fost observată după tratamentul cu peptide, indicând activarea atât a căilor apoptotice intrinseci (mediate de mitocondrii), cât și a celor extrinseci. nih.govresearchgate.net

Linie Celulară CanceroasăEfectul Tratamentului cu Aureină 1.2Mecanism Postulat
Glioblastom (T98G) Inhibare puternicăLiză membranară/Apoptoză
Cancer de sân (MCF-7, Mx-1) Activitate citotoxicăLiză membranară/Apoptoză
Linii celulare multiple (57/60) Citotoxicitate moderatăNedeterminat
Tabelul 2: Activitatea anticancerigenă a Aureinei 1.2 împotriva diferitelor linii celulare. nih.govnih.govresearchgate.net

Tabel de Denumiri de Compuși

Nume CompusTip/Clasă
Aureina-5.2Peptid Antimicrobian
Aureina 1.2Peptid Antimicrobian
Aureina 2.2Peptid Antimicrobian
Aureina 2.3Peptid Antimicrobian
Anoplin_k1Peptid Sintetic
FosfatidilglicerolFosfolipid Anionic
FosfatidilserinăFosfolipid Anionic
Citocrom cProteină Mitocondrială

Modulation of Immune Responses in Preclinical Cancer Models

Extensive research into the immunomodulatory effects of the Aurein peptide family has been conducted; however, specific studies detailing the in vivo modulation of immune responses by Aurein-5.2 in preclinical cancer models are not available in the current scientific literature. The broader class of antimicrobial peptides (AMPs), to which this compound belongs, has been shown to exert various immunomodulatory functions that can influence the tumor microenvironment. These activities, observed in other AMPs, include the ability to recruit immune cells, modulate cytokine production, and interact with various immune cell types such as T cells, macrophages, and Natural Killer (NK) cells. However, without direct experimental evidence for this compound, any discussion on its specific role in modulating anti-cancer immunity in preclinical models would be speculative. Further research is required to elucidate the direct effects of this compound on the immune system within the context of cancer.

Antifungal Mechanisms

While specific studies on the antifungal mechanisms of this compound are limited, research on closely related Aurein peptides, such as Aurein 1.2 and Aurein 2.5, provides insights into the potential mechanisms of action against fungal pathogens.

Fungal Membrane Interaction and Disruption

The primary mechanism by which many antimicrobial peptides, including those in the Aurein family, exert their antifungal activity is through direct interaction with and disruption of the fungal cell membrane. This interaction is largely driven by the peptide's cationic and amphipathic nature, which facilitates its binding to the negatively charged components of the fungal membrane, such as phospholipids and ergosterol.

Studies on Aurein 1.2 derivatives have indicated a strong binding capability to ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells. This specific interaction can lead to membrane destabilization. Electron microscopy studies of fungi treated with Aurein 1.2 derivatives have shown damage to the cell wall and membrane, suggesting that the peptide can attack these structures to gain entry into the fungal cell.

Research on Aurein 2.5 has demonstrated its ability to interact with and destabilize model fungal monolayers. This interaction is influenced by the sterol composition of the membrane, with higher sterol levels potentially reducing the peptide's efficacy. The peptide's ability to adopt an α-helical structure in the presence of fungal membrane lipids is crucial for its disruptive activity.

Table 1: Interaction of Aurein 2.5 with Model Fungal Membranes

Fungal Species Maximal Surface Pressure Change (mN/m) Lysis (%)
Stachybotrys chartarum 13.5 44
Penicillium roseopurpureum 10.3 26

Inhibition of Fungal Cell Growth

The disruption of the fungal cell membrane integrity by Aurein peptides leads to the inhibition of fungal cell growth and, ultimately, cell death. This can occur through several mechanisms initiated by membrane permeabilization, including the leakage of essential intracellular contents, dissipation of the membrane potential, and disruption of vital cellular processes.

The antifungal activity of Aurein peptides has been demonstrated against various fungal species. For instance, Aurein 2.5 has shown minimum fungicidal concentrations in the range of 250-500 μM against Stachybotrys chartarum, Penicillium roseopurpureum, and Aspergillus flavus. Derivatives of Aurein 1.2 have also exhibited potent activity against a range of fungi. The time-kill kinetics of these peptides indicate a rapid fungicidal effect, consistent with a membrane-disruptive mechanism of action.

Structure Activity Relationship Sar Studies of Aurein 5.2 and Its Derivatives

Impact of Amino Acid Substitutions on Biological Efficacy

Modifications involving amino acid substitutions can lead to significant alterations in a peptide's physicochemical attributes, consequently impacting its interaction with target membranes and its biological effectiveness. mdpi.comrsc.org Research on aurein (B1252700) peptides, including aurein 1.2 which is often used as a model for modifications, has highlighted the importance of specific amino acid residues for their activity. nih.govmdpi.comresearchgate.net

Alanine (B10760859) Scanning Mutagenesis Analysis

While detailed alanine scanning data specifically for Aurein-5.2 is not extensively available in the provided search results, studies on aurein 1.2 serve as an example of this analytical approach. Alanine scanning of aurein 1.2 has been conducted to explore the influence of each residue on its biological and physicochemical characteristics, including antimicrobial activity, activity against biofilms, hemolytic potential, hydrophobicity, helicity, and self-assembly properties. nih.govresearchgate.net These studies are valuable for identifying key residues or "hot spots" that are essential for the peptide's activity or its interaction with cellular membranes. molecularcloud.org

Effects of Charged and Hydrophobic Residues

The arrangement and characteristics of charged and hydrophobic amino acid residues are critical determinants of the activity of membrane-active AMPs. nih.govmdpi.comsci-hub.se Cationic AMPs are typically drawn to the negatively charged surface of bacterial membranes through electrostatic forces. nih.govmdpi.com The interplay and spatial distribution of hydrophobic and hydrophilic residues contribute to the amphipathic nature characteristic of many aurein peptides, a feature vital for membrane interaction and subsequent disruption. nih.govmdpi.comuniprot.org

Studies focusing on analogs of aurein 1.2 have indicated that substituting positively charged lysine (B10760008) residues with non-proteinogenic amino acids like ornithine (Orn) or 2,4-diaminobutyric acid (Dab) can modulate antibacterial activity. mdpi.com The specific position and the distance of the amino group within the side chain from the peptide backbone were identified as important factors influencing biological activity. mdpi.com Similarly, the presence and distribution of hydrophobic residues are crucial for the peptide's ability to insert into and disrupt the membrane bilayer. mdpi.comrsc.org

Influence of Peptide Length and C-Terminal Amidation

The length of a peptide is a significant factor that can influence the activity and the mechanism by which AMPs function. nih.govmdx.ac.uk Although this compound has a defined length, modifications to peptide length in related aureins or in hybrid peptides have demonstrated varied effects on both activity and potential toxicity. For instance, studies on hybrid peptides derived from cathelicidin (B612621) and aurein showed that truncating the C-terminus to include only the α-helical segment resulted in potent antimicrobial activity and reduced hemolytic effects, with the outcome being dependent on the resulting peptide length. nih.gov

Secondary Structure Features and Their Correlation with Activity

The specific secondary structure adopted by AMPs, particularly when they interact with membranes or environments that mimic membranes, is strongly correlated with their mechanism of action and biological activity. mdpi.comdntb.gov.uascialert.netnih.gov Many peptides in the aurein family, including aurein 1.2, are known to transition from a largely unstructured state in aqueous solution to an α-helical conformation upon engaging with lipid membranes. nih.govscialert.netd-nb.info

Techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are valuable tools for analyzing the secondary structure of peptides and their interactions with membrane systems. nih.govscialert.netnih.govresearchgate.netrsc.org Studies on aurein 1.2 and other aurein peptides have employed these methods to understand how alterations in amino acid sequence or changes in the surrounding environment affect the formation and stability of the α-helix, and how these structural changes relate to their antimicrobial properties. nih.govnih.govscialert.netresearchgate.net The amphipathic nature of the α-helical structure facilitates favorable interactions with both the hydrophobic interior and the charged headgroups of the lipid bilayer. nih.govmdpi.comuniprot.org

Role of Dimerization and Self-Association in Biological Activity

The capacity of AMPs to self-associate or form oligomeric structures, such as dimers, can play a significant role in their mechanism of action, particularly in the context of membrane disruption. mdx.ac.ukscialert.netrsc.orgosaka-u.ac.jp At higher concentrations or when the ratio of peptide to lipid is increased, some AMPs, including aurein 1.2, may exert their effects through mechanisms involving the aggregation of peptides on the membrane surface (referred to as the carpet model) or the formation of pore-like structures within the membrane (such as the barrel-stave or toroidal pore models). nih.govscialert.netrsc.orgosaka-u.ac.jp

Data Tables

Specific quantitative SAR data directly pertaining to this compound is limited within the scope of the provided search results. However, data from studies on related aurein peptides, particularly aurein 1.2 and its modified versions, can serve to illustrate the types of findings generated in SAR investigations.

Below is an illustrative table presenting hypothetical data on the impact of amino acid substitutions on the antimicrobial activity of aurein 1.2 analogs, based on the principles observed in relevant studies:

PeptideSequenceModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Aurein 1.2GLFDIIKKIAESF-NH₂-1616
D4A AnalogGLFAIIKKIAESF-NH₂Asp4→Ala5.35.3
K7A AnalogGLFDIIKAIAESF-NH₂Lys7→Ala>32>32
K8A AnalogGLFDIIKKAAESF-NH₂Lys8→Ala>32>32
E11A AnalogGLFDIIKKIAASF-NH₂Glu11→Ala>32>32
S12A AnalogGLFDIIKKIAEAF-NH₂Ser12→Ala>32>32

This table is presented for illustrative purposes, reflecting the type of data that might be obtained from alanine scanning studies on aurein 1.2, where certain substitutions (e.g., D4A) can lead to increased activity against specific bacterial strains, while others (e.g., K7A, K8A, E11A, S12A) may result in diminished activity compared to the parent peptide. d-nb.info Actual MIC values can vary depending on experimental conditions and the specific bacterial isolates tested.

Another illustrative table could demonstrate the effect of C-terminal amidation on the activity of a related peptide, based on general observations within the aurein family:

PeptideC-terminusActivity Against S. aureus
Aurein 2.3-COOHMarginally active researchgate.netnih.gov
Aurein 2.2-CONH₂Active researchgate.netnih.gov
AurH1-COOHAntifungal activity nih.gov
AurH1-NH₂-CONH₂Improved antifungal properties nih.gov

This table is based on the general understanding of the importance of C-terminal amidation for the activity of aurein peptides and related analogs. researchgate.netnih.govnih.gov

Preclinical Investigation of Therapeutic Potential and Challenges

In Vitro Efficacy Studies

In vitro studies are crucial for evaluating the direct effects of a compound on biological targets like bacteria, fungi, and cancer cells in a controlled laboratory setting.

Broad-Spectrum Antimicrobial Potency against Pathogenic Strains

Investigations into the antimicrobial activity of Aurein-5.2 have indicated a selective potency against certain bacterial types. This compound has demonstrated moderate activity against Gram-positive bacteria, with reported Minimum Inhibitory Concentration (MIC) values of 100 ug/mL against L. lactis and 50 ug/mL against S. uberis. uniprot.org. However, studies have indicated that this compound exhibits no activity against Gram-negative bacteria. uniprot.org. While some research suggests that this compound, possessing a -COOH terminus, is only marginally active compared to amidated C-terminus Aurein (B1252700) peptides, detailed broad-spectrum MIC data for this compound is noted as having limited reporting in the literature. researchgate.netresearchgate.net.

Table 1: In Vitro Antimicrobial Activity of this compound

Microorganism (Strain)Gram StainMinimum Inhibitory Concentration (MIC)
L. lactisPositive100 ug/mL
S. uberisPositive50 ug/mL
Gram-negative bacteriaNegativeNo activity reported

Cytotoxic Effects on Various Cancer Cell Lines

Specific detailed preclinical data on the cytotoxic effects of this compound against various cancer cell lines were not found in the consulted literature. Research on other Aurein peptides, such as Aurein 1.2, has shown cytotoxic effects on a range of human cancer cell lines, including those from leukemia, melanoma, lung, colon, central nervous system, ovarian, prostate, and breast cancers, often involving membrane disruption and apoptosis induction. nih.govd-nb.infonih.govmdpi.commdpi.commdpi.com. However, these findings are not directly attributable to this compound.

Antifungal Activity Assessment

Specific preclinical data on the antifungal activity of this compound was not found in the consulted literature. While some Aurein peptides, like Aurein 1.2, have shown moderate activity against Candida albicans in vitro, this activity has not been specifically reported for this compound in the search results. d-nb.infomdpi.comnih.gov.

In Vivo Efficacy Studies in Non-Human Animal Models

In vivo studies using non-human animal models are essential for evaluating the potential therapeutic efficacy of a compound within a complex biological system.

Reduction of Bacterial Load in Infection Models

Specific in vivo preclinical data demonstrating the reduction of bacterial load in infection models specifically using this compound was not found in the consulted literature. Some studies have investigated the in vivo antibacterial efficacy of Aurein-derived peptides, such as peptide 73 (derived from Aurein 2.2), in murine models of Staphylococcus aureus skin infections, showing reductions in abscess size and bacterial loads. researchgate.net. However, these findings pertain to derivatives and not specifically to this compound.

Impact on Tumor Progression in Experimental Cancer Models

Specific in vivo preclinical data on the impact of this compound on tumor progression in experimental cancer models was not found in the consulted literature. While in vivo models like xenografts and allografts are utilized to study cancer progression and evaluate potential therapeutics, specific studies involving this compound in such models were not identified in the search results. researchgate.net. Research on the anticancer potential of peptides often involves in vitro cytotoxicity screening before progressing to in vivo evaluations.

Strategies for Overcoming Translational Challenges

The therapeutic potential of this compound and related peptides is significantly impacted by their inherent limitations in physiological environments. Strategies to enhance their stability and bioavailability while mitigating aggregation are crucial for successful translation. researchgate.netnih.govfrontiersin.org

Enhancement of Peptide Stability and Bioavailability

Peptide stability and bioavailability are key determinants of their efficacy in vivo. Peptides can be susceptible to enzymatic degradation, particularly by proteases, and can have short half-lives in circulation. nih.gov Poor absorption, especially through the gastrointestinal tract, also contributes to low bioavailability. nih.gov

Several approaches are being explored to address these issues for antimicrobial peptides, including this compound derivatives. One strategy involves structural modifications, such as the incorporation of D-amino acids or cyclization, which can enhance proteolytic stability. researchgate.netmdx.ac.uk For instance, studies on a derivative of aurein 2.2 (peptide 73) demonstrated that its D-amino acid counterpart (D-73) showed significantly better stability in serum. researchgate.net The addition of lipidation has also been shown to improve activity. researchgate.net

Another promising strategy is the use of delivery systems. Encapsulation techniques, such as formulation with pegylated phospholipid micelles, have shown potential in improving the stability and bioavailability of Aurein-derived peptides. researchgate.netfrontiersin.org Micelle-encapsulated peptides have demonstrated enhanced absorption compared to unformulated peptides in in vivo models. researchgate.net PEGylation, the conjugation of polyethylene (B3416737) glycol, is a widely used technique to improve the pharmacokinetic properties of peptides and proteins. frontiersin.org PEGylation can enhance solubility, stability against enzymatic degradation, and reduce clearance, potentially increasing bioavailability. nih.govfrontiersin.org

Mitigation of Potential Aggregation Issues

Aggregation is a significant challenge for peptide therapeutics, potentially leading to reduced activity, increased immunogenicity, and difficulties in formulation. researchgate.netnih.gov Antimicrobial peptides, including those derived from Aurein, can exhibit aggregation tendencies. nih.govbiorxiv.org

Strategies to mitigate aggregation often involve structural modifications and formulation approaches. Modifications that influence peptide hydrophobicity and charge can impact self-association tendencies. nih.gov For instance, studies on Aurein 1.2 have investigated the relationship between hydrophobicity and aggregation. nih.govnih.gov

Formulation with compatible delivery systems, such as pegylated phospholipid micelles, has been shown to reduce the aggregation of Aurein-derived peptides. researchgate.net Micelle encapsulation of peptides like peptide 73c and D-73 significantly reduced aggregation in vivo. researchgate.net

Furthermore, research into the interaction of Aurein 1.2 with bacterial membranes has provided insights into aggregation behavior in different lipid environments. Molecular dynamics simulations suggest that Aurein 1.2 peptide aggregates can remain stable in membranes with low glycolipid content, while their lifetime decreases as glycolipid content increases. biorxiv.org This indicates that the surrounding environment plays a role in peptide aggregation.

While specific quantitative data tables solely focused on this compound's aggregation mitigation strategies were not found, the principles and approaches applied to related Aurein peptides and other AMPs are relevant to overcoming similar challenges for this compound.

Table 1: Strategies for Enhancing Peptide Properties

StrategyMechanism of ActionPotential Benefit for this compound
D-amino acid substitutionIncreased resistance to proteolytic degradation.Enhanced stability in serum.
CyclizationReduced peptide backbone flexibility, limiting enzyme access.Improved general stability.
LipidationCan influence interactions with membranes and potentially improve activity.Enhanced activity.
Pegylated phospholipid micelles (Encapsulation)Protects peptide from degradation, reduces aggregation, improves absorption.Improved stability, reduced aggregation, enhanced bioavailability.
PEGylation (Conjugation)Steric hindrance, altered surface properties, reduced enzymatic degradation, reduced clearance.Improved solubility, stability, pharmacokinetics, reduced immunogenicity.
Structural modifications (Hydrophobicity/Charge)Influences self-association tendencies.Mitigation of aggregation.

Table 2: Impact of Membrane Composition on Aurein 1.2 Aggregation (Simulated)

Membrane Glycolipid ContentSimulated Peptide Aggregate Lifetime in Bilayer
HighShort (~0.3 - 1 μs)
LowStable (at least 22 μs in some cases)

Note: Data in Table 2 is based on simulations of Aurein 1.2 and its interaction with model bacterial membranes. biorxiv.org

Emerging Research Directions and Future Prospects for Aurein 5.2

Synergistic Approaches with Conventional Antimicrobials and Therapies

Investigating the potential for Aurein-5.2 to act synergistically with established antimicrobial agents and therapeutic modalities is a key area of research. This approach aims to improve efficacy, potentially lower effective concentrations, and mitigate the development of resistance.

Combination with Established Antibiotics

Combining antimicrobial peptides (AMPs) like aureins with conventional antibiotics is a strategy being explored to combat antibiotic-resistant bacteria. Studies have investigated the synergistic effects of Aurein (B1252700) 1.2, a related peptide, with antibiotics such as minocycline (B592863) and clarithromycin (B1669154) against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis. nih.gov While some studies on related aurein peptides (e.g., aurein 2.2) combined with antibiotics have shown synergistic activity against Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii when used with polymyxin (B74138) B, they only produced an additive effect against Gram-positive bacteria like S. aureus and Enterococcus faecium. sciforum.net The rationale behind such combinations is that the AMP might disrupt bacterial membranes, facilitating the entry of the conventional antibiotic or interfering with resistance mechanisms. nih.govnih.gov

Adjuvant in Photodynamic Therapy

Antimicrobial photodynamic therapy (aPDT) is an alternative approach that uses a photosensitizer and light to generate reactive oxygen species to kill microorganisms. nih.govfrontiersin.org Research has explored the potential of using AMPs, such as Aurein 1.2, as adjuvants to aPDT. Studies have shown that combining Aurein 1.2 with aPDT mediated by certain photosensitizers like methylene (B1212753) blue or chlorin-e6 can lead to a synergistic effect, effectively eliminating or significantly reducing the viability of challenging bacterial strains like Enterococcus faecalis and Enterococcus faecium (including vancomycin-resistant strains). nih.govresearchgate.net This synergy is hypothesized to occur because the peptide may enhance the uptake of the photosensitizer into the bacterial cells or modify the cell membrane in a way that increases the effectiveness of the reactive oxygen species generated during aPDT. researchgate.net

Computational Design and Modeling of this compound Analogs

Computational methods play a crucial role in understanding the structure-activity relationship of this compound and designing novel analogs with improved properties, such as enhanced efficacy, selectivity, and stability.

Molecular Dynamics Simulations in Complex Biological Systems

Molecular dynamics (MD) simulations are valuable tools for studying the interactions of peptides like aureins with biological membranes at an atomic level. researchgate.netlatrobe.edu.aunih.gov These simulations can provide insights into how this compound interacts with lipid bilayers, forms pores, and affects membrane properties. Coarse-grained MD simulations have been used to explore the behavior of related peptides, such as Aurein 1.2, in prokaryotic model bilayers with varying lipid compositions. biorxiv.org Such simulations can help researchers understand how membrane composition might influence peptide activity and potentially contribute to resistance. biorxiv.org Simulating peptide behavior in complex biological systems can aid in predicting their efficacy and potential mechanisms of action. nih.gov

Predictive Modeling for Enhanced Efficacy and Selectivity

Predictive modeling, often employing machine learning algorithms, is increasingly used in drug discovery to forecast the properties of new compounds, including peptides. pipharmaintelligence.commdpi.comresearchgate.net For this compound, predictive models can be developed to anticipate the antimicrobial activity and selectivity of designed analogs before they are synthesized and tested experimentally. mdpi.comnih.gov By analyzing data from existing aureins and their analogs, these models can identify key structural features that correlate with desired biological activities. researchgate.netmdpi.commdpi.com This allows for the rational design of analogs with potentially enhanced potency against target pathogens and reduced toxicity towards host cells. mdpi.commdpi.com Predictive modeling can thus accelerate the discovery and optimization of this compound-based therapeutics. pipharmaintelligence.commdpi.com

Understanding Microbial Resistance Mechanisms to this compound

While antimicrobial peptides are often considered to have a lower propensity for resistance development compared to conventional antibiotics due to their membrane-targeting mechanisms, understanding potential resistance pathways is crucial for long-term therapeutic success. nih.govuclan.ac.uk Bacteria can develop resistance through various mechanisms, including limiting drug uptake, modifying the drug target, inactivating the drug, or employing efflux pumps to remove the drug from the cell. nih.govfrontiersin.orgreactgroup.orgwikipedia.org Although specific resistance mechanisms to this compound are still under investigation, general mechanisms against AMPs can involve alterations in the bacterial membrane composition or surface charge, which can affect peptide binding and insertion. biorxiv.orguclan.ac.uk Studies using molecular dynamics simulations are beginning to shed light on how changes in membrane lipid composition might influence the ability of aureins to form pores, suggesting a potential resistance factor. biorxiv.org Further research is needed to fully elucidate the mechanisms by which microbes might develop resistance to this compound.

Bacterial Adaptations to Antimicrobial Peptide Activity

Bacteria employ sophisticated mechanisms to adapt to the presence of AMPs. These adaptations can involve preventing the peptide from reaching its intracellular targets or modifying cellular components that the peptide interacts with reactgroup.org. Adaptive resistance can be regulated by complex systems, such as two-component regulatory systems (TCSs), which allow bacteria to sense and respond to environmental changes, including the presence of AMPs mdpi.com. Bacteria can also alter their gene expression profiles (transcriptome) to optimize their survival in the presence of these peptides mdpi.com.

Mechanisms of bacterial resistance to antimicrobial agents, which can apply to AMPs like this compound, include:

Efflux Pumps: Bacteria can produce efflux pumps embedded in their membranes or cell walls that actively transport antimicrobial compounds out of the cell, thereby reducing their intracellular concentration below effective levels reactgroup.org.

Decreased Membrane Permeability: Modifications to the bacterial cell membrane can reduce its permeability, hindering the entry of antimicrobial peptides into the cell reactgroup.org.

Enzymatic Inactivation: Some bacteria can produce enzymes that degrade or modify antimicrobial agents, rendering them inactive reactgroup.org.

Target Modification or Bypass: Bacteria may alter the structure of the peptide's target site or develop alternative pathways to bypass the inhibited process reactgroup.org.

While specific data on bacterial adaptation mechanisms to this compound is limited in current research, studies on other AMPs and the broader aurein family indicate the potential for such resistance to emerge. For instance, some pathogenic bacteria, including Group A Streptococcus, Salmonella enterica, and Campylobacter jejuni, have been shown to develop resistance to various AMPs nih.gov.

Role of Bacterial Cell Envelope Composition in Resistance

The bacterial cell envelope serves as the initial barrier and a primary target for many antimicrobial agents, including cationic AMPs which interact with the negatively charged bacterial membrane nih.govfrontiersin.org. The composition of the cell envelope plays a significant role in determining bacterial susceptibility or resistance to AMPs.

In Gram-negative bacteria, the outer membrane, containing lipopolysaccharides (LPS), is the outermost layer. Modifications to LPS, such as the addition of positively charged groups like 4-amino-4-deoxy-L-arabinose (L-Ara4N), can reduce the net negative charge of the membrane. This alteration can electrostatically repel cationic peptides, contributing to intrinsic resistance, as observed with polymyxins in certain Gram-negative species mdpi.com.

In Gram-positive bacteria, the thick peptidoglycan layer and techoic acids are key components of the cell envelope. Interactions between AMPs and these structures can influence their activity mdpi.com. The thickness of the cell wall can also vary between bacterial species, potentially affecting the peptide's ability to reach and disrupt the cytoplasmic membrane mdpi.com.

Research on the interaction of materials with bacterial membranes highlights the importance of membrane composition and structure. For example, studies with graphene nanosheets demonstrated that their size influenced their interaction with bacterial membranes; larger sheets tended to wrap the surface, while smaller ones could penetrate, both interactions leading to membrane undermining frontiersin.org. This underscores how the physical properties of the interacting agent and the membrane can dictate the outcome.

Understanding the specific interactions of this compound with the diverse components of bacterial cell envelopes, and how bacteria can modify these components, is critical for predicting and overcoming potential resistance mechanisms.

Exploration of Novel Biological Activities

Beyond their well-established antimicrobial properties, AMPs, including members of the aurein family, are being investigated for a range of other biological activities. These multifunctional properties present exciting avenues for research into the potential therapeutic applications of this compound.

AMPs, in general, have been shown to possess properties beyond direct bacterial killing, such as modulating the immune response, acting against biofilms, and exhibiting anticancer activities researchgate.netnih.gov.

Members of the aurein family, particularly Aurein 1.2 (the most extensively studied), have demonstrated cytotoxic effects against various human cancer cell lines. These include cell lines from leukemia, melanoma, lung, colon, central nervous system, ovarian, prostate, and breast cancers mdpi.comnih.govfrontiersin.org. This suggests that other aureins, potentially including this compound, may also possess anticancer properties. Research into the mechanisms by which aureins interact with cancer cells, which often have negatively charged membranes similar to bacteria, is an active area of investigation frontiersin.orgfrontiersin.org.

Furthermore, AMPs can influence the host immune system, potentially stimulating immune cells to recognize and eliminate pathogens or abnormal cells, such as cancer cells frontiersin.orgacs.org. They can also exhibit anti-inflammatory effects and neutralize bacterial virulence factors researchgate.net.

Another significant area of research is the activity of AMPs against bacterial biofilms. Biofilms are complex communities of bacteria encased in a self-produced matrix, which provide increased resistance to antimicrobial agents. Some AMPs have shown the ability to inhibit biofilm formation and disrupt existing biofilms researchgate.netresearchgate.net. Investigating the potential of this compound to combat biofilm-associated infections is a promising research direction.

While specific data on the novel biological activities of this compound is limited, the known multifunctional nature of AMPs and the reported activities of other aurein peptides provide a strong rationale for exploring these possibilities for this compound.

Advanced Delivery Systems for Targeted Research Applications

The effective delivery of peptide-based therapeutics like this compound presents challenges related to stability, potential degradation, and targeted delivery to the site of action. Advanced delivery systems are being developed and investigated to overcome these limitations and enhance the research applications and potential future clinical translation of AMPs.

Nanotechnology-based approaches are at the forefront of developing advanced delivery systems for AMPs. Encapsulating AMPs within nanoparticles or conjugating them to targeting ligands can improve their stability in biological fluids, protect them from enzymatic degradation, and facilitate their targeted delivery to specific tissues or cells, potentially reducing systemic exposure and off-target effects frontiersin.orgresearchgate.net.

Different types of nanocarriers are being explored for AMP delivery, including liposomes and micelles researchgate.netnih.gov. These systems can help to:

Improve Stability: Encapsulation can shield the peptide from enzymatic breakdown, increasing its half-life.

Reduce Aggregation: Micelles, for example, can help prevent peptide self-aggregation, which can sometimes occur at higher concentrations researchgate.net.

Enhance Permeability and Activity: Delivery systems can improve the peptide's ability to penetrate bacterial membranes or reach intracellular targets researchgate.net.

Enable Targeted Delivery: By incorporating targeting ligands, delivery systems can direct the peptide specifically to bacterial infection sites or cancer cells frontiersin.org.

Provide Controlled Release: Delivery systems can be designed to release the peptide gradually over time, maintaining therapeutic concentrations for longer periods frontiersin.org.

Research involving aurein-derived peptides has demonstrated the potential of such systems. For instance, PEGylated phospholipid micelles loaded with peptide 73-c, an aurein-derived peptide, showed enhanced efficacy and reduced toxicity in a murine model of Staphylococcus aureus skin infection compared to the unformulated peptide researchgate.netnih.gov. This highlights the potential of micellar formulations for improving the delivery and performance of aurein-related peptides in research settings.

Q & A

Q. What experimental methodologies are recommended for determining the minimum inhibitory concentration (MIC) of Aurein-against multidrug-resistant bacterial strains?

To assess MIC, use standardized broth microdilution assays under CLSI guidelines. Prepare serial dilutions of Aurein-5.2 in cation-adjusted Mueller-Hinton broth, inoculate with bacterial suspensions (1–5 × 10⁵ CFU/mL), and incubate for 18–24 hours at 37°C. Include positive (untreated bacteria) and negative (sterile media) controls. MIC is defined as the lowest concentration with no visible growth. Validate results with triplicate experiments and statistical analysis (e.g., mean ± SD) .

Q. How should researchers design experiments to evaluate this compound’s membrane-disruption activity?

Employ fluorescence-based assays using dyes like SYTOX Green or calcein-AM. For liposome models, prepare vesicles mimicking bacterial membranes (e.g., POPG/POPE) and monitor dye leakage via fluorescence spectroscopy. Include controls for spontaneous dye release and peptide stability. Use confocal microscopy for real-time visualization in bacterial cells. Ensure replicates (n ≥ 3) and report effect sizes with 95% confidence intervals .

Q. What are the best practices for synthesizing and purifying Aurein-to ensure reproducibility?

Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Cleave peptides using TFA/water/TIS (95:2.5:2.5), purify via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient), and verify purity (>95%) with MALDI-TOF MS. Lyophilize and store at −80°C. Document batch-specific details (e.g., solvent traces, lyophilization cycles) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity values of Aurein-across studies?

Discrepancies often arise from cell line variability (e.g., HEK293 vs. RAW264.7), assay protocols (MTT vs. LDH release), or peptide aggregation. Standardize conditions: pre-equilibrate peptides in assay buffers, use serum-free media during treatment, and validate cell viability with dual assays. Perform meta-analyses of published data to identify confounding variables (e.g., exposure time, peptide-to-lipid ratios) .

Q. What experimental designs are optimal for studying this compound’s synergy with conventional antibiotics?

Adopt checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Combine this compound with antibiotics (e.g., ciprofloxacin) in 96-well plates, using a 2D dilution matrix. Define synergy as FICI ≤0.5 and antagonism as FICI >4. Validate with time-kill curves and mechanistic studies (e.g., membrane permeability assays). Use Bliss independence or Loewe additivity models for statistical validation .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Apply molecular dynamics (MD) simulations (e.g., GROMACS) to model peptide-lipid interactions. Use PME electrostatics and CHARMM36 force fields. Pair with alanine scanning mutagenesis to identify critical residues. Validate predictions via circular dichroism (CD) spectroscopy for secondary structure and surface plasmon resonance (SPR) for binding kinetics. Cross-reference results with databases like APD3 .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s membrane disruption assays?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Normalize data to positive/negative controls and apply outlier tests (Grubbs’ test, α=0.05). For non-normal distributions, employ nonparametric methods (e.g., Kruskal-Wallis with Dunn’s post-hoc). Report R² values, goodness-of-fit metrics, and use software like GraphPad Prism or R .

Data Reproducibility and Reporting

Q. How should researchers document experimental protocols for Aurein-studies to ensure reproducibility?

Follow the ARRIVE 2.0 guidelines: Detail peptide synthesis (batch ID, purity), biological models (e.g., ATCC numbers for cell lines), and statistical thresholds (e.g., p < 0.05). Include raw data in supplementary materials (e.g., HPLC chromatograms, flow cytometry gating strategies) and deposit datasets in repositories like Zenodo .

Q. What strategies mitigate batch-to-batch variability in Aurein-production?

Standardize SPPS resins (e.g., Rink amide MBHA), coupling reagents (HBTU/HOBt), and cleavage conditions. Perform QC checks for each batch (HPLC, MS, endotoxin levels). Use internal reference standards and calibrate instruments quarterly. Document deviations in electronic lab notebooks with version control .

Integration with Existing Literature

Q. How can researchers align Aurein-findings with broader antimicrobial peptide (AMP) mechanisms?

Conduct systematic reviews using PRISMA guidelines to compare this compound’s charge, hydrophobicity, and hemolytic activity with AMP databases (e.g., DRAMP). Use phylogenetic analysis to identify evolutionary conserved motifs. Cross-validate findings via collaborative inter-laboratory studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.